3-(3-hydroxypropyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
Properties
IUPAC Name |
3-(3-hydroxypropyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-13-5-7-14(8-6-13)22-9-3-10-23-15-16(20-18(22)23)21(2)19(27)24(17(15)26)11-4-12-25/h5-8,25H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCOPXOZIBLHSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-hydroxypropyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a purine derivative that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's IUPAC name reflects its complex structure, which includes a purine core and various functional groups. The synthesis typically involves several steps including the introduction of hydroxypropyl and methylphenyl groups through substitution reactions and cyclization to form the purino[7,8-a]pyrimidine ring system.
| Property | Details |
|---|---|
| Molecular Formula | C20H25N5O4 |
| Molecular Weight | 397.44 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular metabolism.
- Receptor Binding : It can bind to cell surface receptors, modulating cellular responses and signaling pathways.
- Gene Expression Modulation : By influencing signaling pathways, it may alter gene expression profiles in target cells.
Anticancer Properties
Research indicates that similar purine derivatives exhibit anticancer activity. For instance, compounds with structural similarities have shown efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells. The specific effects of this compound on cancer cell lines are yet to be fully elucidated but warrant further investigation.
Case Studies and Research Findings
- Antibacterial Activity : A study on related pyrimidine derivatives showed promising antibacterial effects against various strains of bacteria. The introduction of specific substituents enhanced stability against bacterial beta-lactamases .
- Enzyme Interaction Studies : Investigations into the compound's potential as an enzyme inhibitor revealed that it could modulate the activity of enzymes critical for cellular signaling and metabolism. Future studies are needed to quantify these interactions .
- Photobiological Effects : Similar compounds have demonstrated unique photobiological properties that may influence their therapeutic potential. For example, derivatives exhibiting selective binding to DNA under UV light conditions could lead to innovative cancer treatment strategies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with pyrimidine-dione derivatives reported in . Below is a comparative analysis based on substituents, physicochemical properties, and inferred biological activities:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Solubility :
- The target compound’s 4-methylphenyl group reduces aqueous solubility compared to the dimethoxymethyl and hydroxymethyl groups in analogs from .
- The 3-hydroxypropyl chain in the target compound balances hydrophilicity, whereas fluorine in compound 13 () improves metabolic stability .
In contrast, fluorinated analogs (e.g., compound 13) may exhibit antiviral or enzyme inhibitory properties due to electronegative substituents .
Structural Elucidation Tools :
- Crystallographic software like SHELX () is critical for resolving the complex fused-ring system and substituent orientations in such compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
